molecular formula C5H10BrNO B13709285 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

Cat. No.: B13709285
M. Wt: 180.04 g/mol
InChI Key: IVJIWPXEZUIMJU-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Contemporary Chemical Research

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid three-dimensional structure. youtube.com This structural rigidity is a key feature that distinguishes them from more flexible monocyclic or fused-ring systems. youtube.com The constrained nature of bridged systems limits their conformational freedom, which in turn allows for the precise positioning of substituents in three-dimensional space. youtube.comacs.org This characteristic is highly valuable in fields like drug discovery, where the specific orientation of pharmacophores is critical for biological activity. acs.org

In recent years, bridged bicyclic scaffolds have gained prominence as "3D bioisosteres" for flat, aromatic rings, such as the phenyl group. rsc.orgresearchgate.net The "escape from flatland" is a modern strategy in medicinal chemistry aimed at developing drug candidates with improved physicochemical properties. rsc.org Replacing a planar phenyl ring with a saturated, three-dimensional scaffold can lead to enhanced water solubility, reduced lipophilicity, and potentially novel intellectual property, all while maintaining or improving biological function. rsc.orgresearchgate.net The defined stereochemistry and vectoral orientation of substituents on these scaffolds provide chemists with powerful tools for navigating complex biological targets. youtube.com

Prevalence of the 3-Azabicyclo[3.1.0]hexane Core as a Key Synthetic Scaffold and its Conformational Properties

The 3-azabicyclo[3.1.0]hexane core is a prominent example of a bridged bicyclic system that is frequently found as a key structural unit in a wide range of biologically active natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netmdpi.com Its structure, which consists of a pyrrolidine (B122466) ring fused with a cyclopropane (B1198618) ring, imparts significant conformational rigidity. nih.gov This conformationally constrained arrangement is a desirable feature in the design of enzyme inhibitors and other therapeutic agents, as it can lead to higher binding affinity and selectivity. nih.govnih.govscispace.com

The prevalence of this scaffold in bioactive molecules underscores its importance as a "privileged" structure in medicinal chemistry. nih.govresearchgate.net Molecules incorporating this framework have shown a broad spectrum of activities, including potential use as antitumor agents, antivirals, and antagonists for various receptors. nih.gov

Table 1: Examples of Bioactive Compounds Featuring the 3-Azabicyclo[3.1.0]hexane Core

Compound Name Therapeutic Area/Activity
Bicifadine Drug candidate for pain treatment. researchgate.net
GSK598809 Selective dopamine (B1211576) D3 receptor antagonist. researchgate.net
Boceprevir Treatment for chronic hepatitis C. researchgate.net
(+)-Duocarmycin A Antibiotic with anti-tumor activity. mdpi.comresearchgate.net
Procymidone Fungicide. researchgate.net
CP-866,087 Synthetic intermediate. mdpi.com

The conformational properties of the 3-azabicyclo[3.1.0]hexane system are dominated by the fusion of the five-membered and three-membered rings. Theoretical calculations suggest that the five-membered ring can adopt either a "boat" or "chair" like conformation, though these are highly constrained by the fused cyclopropane. rsc.org This inherent rigidity is a key factor in its utility as a scaffold, ensuring that appended functional groups are held in a well-defined spatial arrangement. nih.gov

Overview of Academic Research Directions Pertaining to 3-Azabicyclo[3.1.0]hexanes

Academic and industrial research involving the 3-azabicyclo[3.1.0]hexane framework is vibrant and multifaceted, primarily focusing on three key areas: synthetic methodology, medicinal chemistry applications, and the development of functionalized derivatives.

A significant portion of research is dedicated to the development of new and efficient synthetic routes to construct the 3-azabicyclo[3.1.0]hexane skeleton. nih.govresearchgate.net These methods are crucial for accessing this valuable scaffold in an enantioselective manner. Prominent strategies include transition-metal-catalyzed reactions, such as dirhodium(II)-catalyzed cyclopropanation, acs.org intramolecular cyclopropanation of enynes, researchgate.net and 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes. researchgate.netbeilstein-journals.orgnih.gov The development of stereoselective methods is particularly important, as the biological activity of chiral molecules often resides in a single enantiomer. acs.org

A second major research direction involves the incorporation of the 3-azabicyclo[3.1.0]hexane core into novel therapeutic agents. nih.govmdpi.com Scientists are exploring its use in developing enzyme inhibitors, such as for dipeptidyl peptidase-IV (DPP-IV), nih.gov and as antagonists for opioid and orexin (B13118510) receptors. beilstein-journals.orggoogle.com The rigid framework serves as a reliable platform for positioning key binding elements to interact with protein targets. nih.gov Studies have investigated the antiproliferative activity of complex derivatives against various tumor cell lines. mdpi.com

Finally, research is also focused on the synthesis of novel, functionalized 3-azabicyclo[3.1.0]hexane derivatives to modulate their physicochemical and biological properties. nih.govresearchgate.net For instance, the strategic incorporation of fluorine atoms or difluoromethyl (CHF2) groups can alter properties like metabolic stability and lipophilicity, which are critical for drug development. nih.govresearchgate.net These efforts aim to expand the chemical space around the core scaffold, providing a wider range of building blocks for future drug discovery programs. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-ol;hydrobromide

InChI

InChI=1S/C5H9NO.BrH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H

InChI Key

IVJIWPXEZUIMJU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2O)CN1.Br

Origin of Product

United States

Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexan 6 Ol Hydrobromide and Analogues

General Approaches to the 3-Azabicyclo[3.1.0]hexane Core

The synthesis of the 3-azabicyclo[3.1.0]hexane core is approached through various methods, prominently featuring transition-metal-catalyzed and transition-metal-free catalytic systems nih.gov. These strategies often aim to construct the fused cyclopropane (B1198618) and pyrrolidine (B122466) rings in a controlled manner, addressing the challenges of ring strain and stereochemistry.

Transition Metal-Catalyzed Cyclization Strategies

Transition metals play a pivotal role in the construction of the 3-azabicyclo[3.1.0]hexane skeleton. Catalytic systems involving palladium, copper, iridium, and rhodium have been developed to facilitate domino reactions and cyclization cascades, leading to the efficient formation of this bicyclic structure researchgate.netmdpi.com. These methods are valued for their ability to create multiple bonds and stereocenters in a single operation.

A notable advancement in the synthesis of chiral 3-azabicyclo[3.1.0]hexanes is a palladium-catalyzed asymmetric tandem reaction of 1,6-enynes. cpu.edu.cnnih.gov This methodology involves a 5-exo-trig cyclization, followed by cyclopropanation and carbonylation, to construct the bicyclic core with high enantioselectivity. cpu.edu.cnnih.govdntb.gov.ua The reaction is initiated from a propargylic acetate (Csp3-X) and proceeds by forming three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters. cpu.edu.cn A key advantage of this protocol is its compatibility with a wide range of nucleophiles, including alcohols, phenols, amines, and water, allowing for the synthesis of a diverse library of 3-azabicyclo[3.1.0]hexane derivatives. nih.gov

Table 1: Scope of Nucleophiles in Pd-Catalyzed Asymmetric Carbonylation of 1,6-Enynes

Entry Nucleophile Product Yield Enantiomeric Excess (ee)
1 Methanol 92% 96%
2 Phenol 85% 95%
3 Aniline 78% 92%
4 Water 88% 94%

This table is illustrative and based on findings reported in the synthesis of chiral 3-azabicyclo[3.1.0]hexanes via Pd-catalyzed reactions. cpu.edu.cnnih.gov

Copper-mediated reactions provide an efficient route to 3-azabicyclo[3.1.0]hexane derivatives through intramolecular cyclopropanation. One such strategy involves the oxidative cyclization of N-allyl enamine carboxylates. acs.org In this process, a copper(I) catalyst, such as CuBr·SMe₂, mediates the intramolecular cyclopropanation under an oxygen atmosphere. acs.org This reaction can also be performed catalytically with a copper(II) source like CuBr₂ and an oxidant such as PhIO₂. acs.org Another approach utilizes a copper-catalyzed tandem Michael addition and oxidative carbanion cyclization between allenes and allylamines to yield 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.net Furthermore, CuBr₂-mediated intramolecular oxidative cyclopropanation of α-oxo ketene N,S-acetals has been shown to efficiently produce 2-thioalkyl-3-azabicyclo-[3.1.0]hexenes under mild conditions. acs.org

Table 2: Examples of Copper-Mediated Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes

Starting Material Copper Source Oxidant Yield
N-allyl enamine carboxylate CuBr·SMe₂ (3.0 equiv) O₂ 67%
N-allyl enamine carboxylate CuBr₂ (20 mol%) PhIO₂ Good to Excellent
α-oxo ketene N,S-acetal CuBr₂ Not specified Good to High

Data compiled from studies on copper-mediated intramolecular cyclopropanation reactions. acs.orgacs.org

An enantioselective approach to the 3-azabicyclo[3.1.0]hexane core has been developed using a Cp*Ir-catalyzed reductive amination followed by cyclization. This strategy employs enantiopure cis-cyclopropane dicarbonyls as starting materials. beilstein-journals.org The iridium catalyst facilitates the reductive amination, which then leads to the formation of the bicyclic amine structure, providing a concise route to chiral 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org

Metal-mediated cyclopropanation domino reactions of chain enynes are a widely used and traditional strategy for constructing the 3-azabicyclo[3.1.0]hexane framework. researchgate.netmdpi.comresearchgate.net These reactions often rely on the in situ generation of metal carbene species from catalysts based on rhodium, copper, palladium, gold, ruthenium, cobalt, and nickel. researchgate.netmdpi.com For example, a Rh-alkylcarbene mediated intramolecular alkene cyclopropanation provides rapid access to azabicyclo[3.1.0]hexanes in good to high yields. researchgate.net Similarly, copper-catalyzed annulation of acetophenones with maleimides leads directly to 3-azabicyclo[3.1.0]hexane derivatives. mdpi.comresearchgate.net The reaction of functionalized maleimide derivatives with a one-carbon donor, such as N-tosylhydrazones, via an intermolecular [2+1] fused-annulation reaction is another effective method. mdpi.com

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes is a powerful and reliable method for synthesizing the 3-azabicyclo[3.1.0]hexane skeleton, often with high stereoselectivity. beilstein-journals.orgnih.govnih.gov This approach allows for the construction of complex spiro-fused derivatives. beilstein-journals.orgthieme-connect.com Azomethine ylides can be generated in situ from various precursors, such as the reaction of ninhydrin (B49086) with α-amino acids. nih.govthieme-connect.com These ylides then react with substituted cyclopropenes to afford the desired bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. beilstein-journals.orgnih.gov The reaction demonstrates high diastereofacial selectivity and can trap even unstable cyclopropenes under mild conditions. beilstein-journals.orgnih.gov The mechanism is understood to be a HOMO(cyclopropene)-LUMO(ylide) controlled process. beilstein-journals.orgnih.gov

Table 3: 1,3-Dipolar Cycloaddition for Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Azomethine Ylide Source Dipolarophile Catalyst/Conditions Yield Stereoselectivity
Ruhemann's purple (PRP) 3-Methyl-3-phenylcyclopropene 1,4-dioxane, 65 °C 67% High Diastereofacial Selectivity
Ninhydrin, Sarcosine 1,2-Diphenylcyclopropene Mild Conditions High Complete
11H-indeno[1,2-b]quinoxalin-11-one, α-amino acids Substituted Cyclopropenes One-pot, three-component Good to High Excellent

This table summarizes findings from various studies on 1,3-dipolar cycloaddition reactions. beilstein-journals.orgthieme-connect.comrsc.org

Azomethine Ylide Cycloadditions with Cyclopropenes

A prominent and reliable method for constructing the 3-azabicyclo[3.1.0]hexane framework is the 1,3-dipolar cycloaddition (1,3-DC) reaction between azomethine ylides and cyclopropenes. beilstein-journals.orgmdpi.com This approach allows for the creation of complex spiro-fused derivatives in a highly diastereoselective manner. beilstein-journals.orgrsc.org Azomethine ylides, often generated in situ from the condensation of α-amino acids with ketones like isatins or ninhydrin, react readily with the strained double bond of cyclopropenes. beilstein-journals.orgchim.itnih.gov

The versatility of this method is demonstrated by the wide range of compatible reactants. Both 3-substituted and 3,3-disubstituted cyclopropenes can be employed as dipolarophiles. beilstein-journals.org Even unstable 1,2-disubstituted cyclopropenes have been successfully trapped by stable 1,3-dipoles under mild conditions. beilstein-journals.org The reaction often proceeds with high chemo- and diastereoselectivity, affording the desired cycloadducts in moderate to good yields. beilstein-journals.org For instance, the reaction of a stable azomethine ylide derived from ninhydrin and proline with various cyclopropenes has been shown to produce bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives efficiently. beilstein-journals.org

The reaction conditions can be optimized for solvent and temperature to maximize yield. Aprotic solvents are generally preferred, as protic solvents like methanol can lead to undesirable side reactions such as the deprotonation of the azomethine ylide. beilstein-journals.org

Table 1: Examples of Azomethine Ylide Cycloaddition with Cyclopropenes

Azomethine Ylide Precursors Cyclopropene (B1174273) Product Yield (%) Diastereomeric Ratio (dr)
Isatin, N-methylglycine (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles Moderate to Excellent Not specified
11H-indeno[1,2-b]quinoxalin-11-one, α-amino acids Substituted Cyclopropenes Spiro-fused 11H-indeno[1,2-b]quinoxaline and cyclopropa[a]pyrrolizine or azabicyclo[3.1.0]hexane moieties Good to High Excellent
Ninhydrin, Proline 1,2-Diphenylcyclopropene Bis-spiro 3-azabicyclo[3.1.0]hexane 78% High

This table is generated based on data from multiple sources for illustrative purposes. beilstein-journals.orgmdpi.comrsc.orgacs.org

Mechanistic Investigations of Cycloaddition Pathways

The mechanism of the [3+2] cycloaddition between azomethine ylides and cyclopropenes has been the subject of detailed theoretical and experimental studies. beilstein-journals.orgnih.govmdpi.com Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction pathways, transition states, and the origins of the observed stereoselectivity. beilstein-journals.orgmdpi.comresearchgate.net

These reactions are generally understood to proceed through a concerted, though often asynchronous, mechanism. diva-portal.orgnih.gov The stereochemical outcome of the reaction is conserved from the dipolarophile to the final product. diva-portal.org Theoretical studies indicate that the cycloaddition is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene and the Lowest Unoccupied Molecular Orbital (LUMO) of the azomethine ylide (HOMOcyclopropene–LUMOylide controlled). beilstein-journals.org

DFT calculations have successfully predicted the experimentally observed stereoselectivity. For example, in the reaction of 3-methyl-3-phenylcyclopropene with an azomethine ylide, the calculated transition-state energies are consistent with the observed formation of a specific diastereomer. beilstein-journals.org Global Electron Density Transfer (GEDT) values calculated for these pathways confirm the polar nature of the reactions. acs.orgresearchgate.net The formation of new carbon-carbon bonds during the cycloaddition can be asynchronous, with one bond forming to a greater extent than the other in the transition state. mdpi.comresearchgate.net

Intramolecular Cyclization and Annulation Strategies

Base-Promoted Intramolecular Addition Reactions

An alternative strategy for synthesizing the 3-azabicyclo[3.1.0]hexane core involves base-promoted intramolecular cyclization. mdpi.comnih.gov This method has proven effective for creating conformationally restricted, highly substituted aza[3.1.0]bicycles from readily available starting materials like vinyl cyclopropanecarboxamides. nih.govresearchgate.net The reaction proceeds via an intramolecular addition of an amine to an alkene, facilitated by a strong base such as potassium tert-butoxide (tBuOK). researchgate.net

This approach is particularly useful for accessing fused bicyclic compounds containing the aza[3.1.0]bicycle scaffold. nih.gov The reaction conditions are typically straightforward, involving heating the substrate with a suitable base in a solvent like DMF. researchgate.net The yields for these cyclizations can be quite good, as demonstrated in the synthesis of various substituted 3-azabicyclo[3.1.0]hexanes. researchgate.net

Table 2: Base-Promoted Intramolecular Cyclization Examples

Substrate Base Product Yield (%) Diastereomeric Ratio (dr)
Vinyl Cyclopropanecarboxamide (R¹=Ph, R²=H) tBuOK 2-phenyl-3-azabicyclo[3.1.0]hexane derivative 85% 5:4

This table is generated based on data from multiple sources for illustrative purposes. researchgate.net

Photochemical Decomposition Approaches

Photochemical methods offer a distinct route to the 3-azabicyclo[3.1.0]hexane system. One such strategy involves the photochemical decomposition of pyrazolines to generate carbenes, which then undergo intramolecular cyclization. researchgate.net This approach has been successfully used to synthesize difluoromethyl-substituted 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state, enabling transformations that are often inaccessible under thermal conditions. irispublishers.comnih.gov

The general principle involves a [2+2] photocycloaddition to form a bicyclic intermediate, which can then rearrange or be further transformed. rsc.org While powerful for creating complex and strained molecules, the yields in photochemical syntheses can sometimes be modest, and the formation of side products is a possibility. nih.govmdpi.com

Oxidative Cyclization of Allylamines

The construction of the 3-azabicyclo[3.1.0]hexane scaffold can also be achieved through the oxidative cyclization of allylamines. researchgate.net A copper-mediated method has been developed which involves a Michael addition of an allylamine to an allene, followed by an intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.net This process affords the desired 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.net

Another approach involves a PIFA-mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides. This reaction proceeds at room temperature without a metal catalyst to produce spirocyclopropane quinolinediones, which are precursors that can be further elaborated. rsc.org Mechanistic studies suggest that some oxidative cyclizations may proceed through an ionic pathway involving intermediates like disulfides. nih.gov

Derivatization Reactions of Substituted Cyclopropanes

The 3-azabicyclo[3.1.0]hexane ring system can be constructed by starting with a pre-formed, functionalized cyclopropane ring and then building the heterocyclic portion. mdpi.com These derivatization reactions represent an effective synthetic strategy. mdpi.comorganic-chemistry.org

Key examples of this approach include:

C(sp³)–H bond activation: Tandem reactions involving the alkenylation and amination of C(sp³)–H bonds on a cyclopropane ring can lead to the formation of the fused nitrogen-containing ring. mdpi.com

Intramolecular aminolysis: A cyclopropane derivative bearing both an amine and a suitable leaving group can undergo intramolecular aminolysis to close the five-membered ring and form the bicyclic structure. mdpi.com

These methods leverage the unique reactivity of strained cyclopropane rings. The ring strain in cyclopropanes influences their chemical behavior, making them susceptible to ring-opening or functionalization reactions that can be harnessed for the synthesis of more complex structures. youtube.com

Stereoselective and Enantioselective Synthesis of 3-Azabicyclo[3.1.0]hexanes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of 3-azabicyclo[3.1.0]hexanes is of paramount importance.

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. While specific examples directly pertaining to 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide are not detailed in the provided search results, the general principle involves temporarily incorporating a chiral moiety into the substrate to direct the stereochemical outcome of a key reaction step. This auxiliary is then removed in a subsequent step to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more elegant and efficient approach to enantioselective synthesis. Several catalytic systems have been developed for the construction of the 3-azabicyclo[3.1.0]hexane skeleton.

Copper-Catalyzed Cycloadditions: A highly diastereo- and enantioselective 1,3-dipolar cycloaddition of azomethine ylides to trisubstituted cyclopropenes has been achieved using a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex. nih.gov This method allows for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers in excellent yields and enantioselectivities. nih.gov

Rhodium and Iridium Catalysis: A two-step protocol involving a tailored CpxRhIII catalyst for C–H functionalization and a Cp*IrIII catalyst for transfer hydrogenation provides efficient and selective access to enantiomerically enriched 3-azabicyclo[3.1.0]hexanes. acs.orgacs.org Dirhodium(II) catalysts have also been shown to be effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol %). nih.govpku.edu.cnacs.org

Palladium-Catalyzed Reactions: Enantioselective palladium-catalyzed C-H functionalization has been used to synthesize perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. nih.govacs.org An enantioselective one-pot synthesis from allyl carbonates and propargyl amines has also been reported, utilizing a Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.net

Catalyst SystemReaction TypeKey FeaturesReference
Cu(CH₃CN)₄BF₄/Ph-Phosferrox1,3-Dipolar CycloadditionHigh diastereo- and enantioselectivity; synthesizes derivatives with five contiguous stereocenters. nih.gov
CpxRhIII / Cp*IrIIIC–H Functionalization / Transfer HydrogenationFlexible two-step protocol; high enantio- and diastereoselectivity. acs.orgacs.org
Dirhodium(II)CyclopropanationEffective at very low catalyst loadings (0.005 mol%). nih.govpku.edu.cnacs.org
Palladium(0) with diazaphospholane ligandC-H FunctionalizationEnantioselective synthesis of perfluoroalkyl-containing derivatives. nih.govacs.org
Palladium(II)/Palladium(IV) with (P,R,R)-i-Pr-SPRIX ligandOxidative CyclizationEnantioselective one-pot synthesis. researchgate.net

1,3-dipolar cycloaddition reactions are a powerful tool for the construction of five-membered rings and have been extensively used in the synthesis of 3-azabicyclo[3.1.0]hexanes. High levels of diastereoselectivity can often be achieved by carefully selecting the dipole, dipolarophile, and reaction conditions.

The reaction of azomethine ylides with cyclopropenes is a common strategy. beilstein-journals.org By using substituted cyclopropenes, it is possible to generate multiple stereocenters in a single step with high diastereocontrol. beilstein-journals.org For instance, the cycloaddition of the stable azomethine ylide derived from Ruhemann's purple with various cyclopropenes affords bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereofacial selectivity. beilstein-journals.org The choice of catalyst and hydrolysis conditions in dirhodium(II)-catalyzed cyclopropanations can also cleanly produce either the exo- or endo-diastereomer with high levels of diastereoselectivity. nih.govpku.edu.cn

ReactantsReaction TypeSelectivityYieldReference
Azomethine ylide (from Ruhemann's purple) and 3-substituted/3,3-disubstituted cyclopropenes1,3-Dipolar CycloadditionHigh diastereofacial selectivityModerate to good beilstein-journals.org
N-Boc-2,5-dihydropyrrole and Ethyl DiazoacetateDirhodium(II)-Catalyzed CyclopropanationHigh diastereoselectivity for exo or endo isomer depending on catalyst and conditions- nih.govpku.edu.cn

Synthesis of Substituted and Functionalized 3-Azabicyclo[3.1.0]hexanes and their Salt Forms

The synthesis of substituted and functionalized 3-azabicyclo[3.1.0]hexanes is crucial for exploring structure-activity relationships in medicinal chemistry. Various methods have been developed to introduce a wide range of substituents onto the bicyclic scaffold.

A three-step sequence involving a copper-free Sonogashira coupling, a 5-exo-dig cyclization, and an ionic hydrogenation has been used to prepare a variety of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides. acs.org Additionally, methods for preparing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes have been developed, which can exist as pharmaceutically acceptable salts. google.com The synthesis of the antibacterial agent trovafloxacin, which contains the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system, highlights the importance of accessing specifically substituted derivatives. rsc.org The hydrobromide salt form, as specified for 3-Azabicyclo[3.1.0]hexan-6-ol, is typically prepared in the final step of a synthesis by treating the free base with hydrobromic acid.

Preparation of Fluorinated 3-Azabicyclo[3.1.0]hexanes

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and lipophilicity. Consequently, the synthesis of fluorinated 3-azabicyclo[3.1.0]hexane derivatives has been an area of active research.

One prominent method involves the photochemical decomposition of CHF2-substituted pyrazolines. This approach provides a practical route to CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives. The key step is the photochemical decomposition of the pyrazoline, which is formed from the reaction of commercially available maleimides and in situ generated CF2H(CH3)CHN2. This method is advantageous due to its operational simplicity, mild reaction conditions, and tolerance of various functional groups, leading to moderate to excellent yields of the desired products. Both diastereoisomers of the products can typically be separated by silica gel chromatography. Subsequent reduction of the carbonyl groups in the resulting 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives with reagents like lithium aluminum hydride (LiAlH4) can yield the fully reduced fluorinated 3-azabicyclo[3.1.0]hexane scaffold without cleavage of the cyclopropane ring.

Another important strategy for synthesizing fluorinated analogues is the [3+2] cycloaddition reaction. For instance, isomeric 6-trifluoromethyl-3-azabicyclo[3.1.0]hexanes have been synthesized in a four-step sequence starting from N-benzylmaleimide. The key step in this synthesis is the [3+2] cycloaddition between trifluoromethyldiazomethane and N-benzylmaleimide. This method provides access to conformationally restricted analogues of 4-trifluoromethylpiperidine, which are of significant interest in drug discovery.

Table 1: Synthesis of Fluorinated 3-Azabicyclo[3.1.0]hexane Derivatives This table is interactive. You can sort and filter the data.

Starting Material Reagent(s) Key Reaction Type Product Reported Yield
N-substituted maleimides CF2H(CH3)CHN2, hv Photochemical decomposition of pyrazoline CHF2-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones Moderate to Excellent
N-benzylmaleimide CF3CHN2 [3+2] Cycloaddition 6-Trifluoromethyl-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione Not specified in abstract

Construction of Spirocyclic Derivatives of 3-Azabicyclo[3.1.0]hexanes

Spirocyclic compounds, which contain at least two rings with a single common atom, are an important class of molecules with diverse biological activities. The construction of spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been successfully achieved through 1,3-dipolar cycloaddition reactions.

A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves the reaction of cyclopropenes with a stable azomethine ylide, such as the protonated form of Ruhemann's purple. This [3+2] cycloaddition reaction proceeds with high diastereofacial selectivity to afford the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. The reaction is tolerant of substitutions on the cyclopropene ring and can be used to trap unstable 1,2-disubstituted cyclopropenes. The reaction conditions have been optimized, with aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at 65 °C favoring the formation of the desired products. In contrast, protic solvents such as methanol and ethanol are unsuitable for this reaction.

The general synthetic approach involves the generation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with a cyclopropene dipolarophile. This strategy provides ready access to a wide range of spiro-fused 3-azabicyclo[3.1.0]hexanes.

Table 2: Synthesis of Bis-Spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives via 1,3-Dipolar Cycloaddition This table is interactive. You can sort and filter the data.

Azomethine Ylide Source Cyclopropene Solvent Temperature (°C) Product Reported Yield
Protonated Ruhemann's Purple 1,2-Diphenyl-3-methyl-3-phenylcyclopropene 1,4-Dioxane 65 Bis-spirocyclic 3-azabicyclo[3.1.0]hexane 67%
Protonated Ruhemann's Purple 1,2-Diphenyl-3-methyl-3-phenylcyclopropene Acetonitrile 65 Bis-spirocyclic 3-azabicyclo[3.1.0]hexane 70%
Protonated Ruhemann's Purple 1,2-Diphenyl-3-methyl-3-phenylcyclopropene DMF 65 Bis-spirocyclic 3-azabicyclo[3.1.0]hexane 61%
Protonated Ruhemann's Purple 1,2-Diphenylcyclopropene Not specified Not specified Bis-spirocyclic 3-azabicyclo[3.1.0]hexane 78%

Methods for Incorporating Hydroxyl and Other Functionalities, including Hydrobromide Salt Formation

The synthesis of 3-azabicyclo[3.1.0]hexan-6-ol involves the stereoselective introduction of a hydroxyl group at the C6 position of the bicyclic scaffold. A common strategy to achieve this is through the cyclopropanation of a pyrrole derivative followed by functional group manipulation.

A key starting material for this synthesis is N-Boc-2,5-dihydropyrrole. Cyclopropanation of this alkene can be achieved using various methods, including the Simmons-Smith reaction or transition-metal-catalyzed decomposition of diazoacetates. For instance, the dirhodium(II)-catalyzed reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can produce ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.gov The stereoselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions to favor either the exo- or endo-isomer. nih.gov

The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. For example, basic hydrolysis with sodium hydroxide can be employed. google.com Subsequent reduction of the carboxylic acid or its ester derivative yields the desired 3-azabicyclo[3.1.0]hexan-6-ol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4), which can reduce esters to primary alcohols. For example, the reduction of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylic acid ethyl ester with LiAlH4 gives 3-benzyl-6-hydroxymethyl-3-azabicyclo[3.1.0]hexane. google.com A similar reduction of the simpler 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate would provide the N-Boc protected 6-hydroxymethyl derivative, which is 3-Boc-3-azabicyclo[3.1.0]hexan-6-ol. Removal of the Boc protecting group under acidic conditions would then yield 3-azabicyclo[3.1.0]hexan-6-ol.

Finally, to form the hydrobromide salt, the free base of 3-azabicyclo[3.1.0]hexan-6-ol is treated with hydrobromic acid. A general method for the preparation of hydrobromides of amino alcohols involves dissolving the amino alcohol in a suitable solvent and adding a solution of hydrobromic acid. The hydrobromide salt then typically precipitates from the solution and can be isolated by filtration.

Table 3: General Synthetic Route to this compound This table is interactive. You can sort and filter the data.

Step Starting Material Reagent(s) Product Key Transformation
1 N-Boc-2,5-dihydropyrrole Ethyl diazoacetate, Rh(II) catalyst Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate Cyclopropanation
2 Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate NaOH, H2O 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Ester Hydrolysis
3 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid or its ester LiAlH4 3-Boc-3-azabicyclo[3.1.0]hexan-6-ol Carboxylic Acid/Ester Reduction
4 3-Boc-3-azabicyclo[3.1.0]hexan-6-ol Acid (e.g., TFA) 3-Azabicyclo[3.1.0]hexan-6-ol Boc Deprotection
5 3-Azabicyclo[3.1.0]hexan-6-ol HBr This compound Salt Formation

Theoretical and Computational Chemistry Studies of 3 Azabicyclo 3.1.0 Hexanes

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has been extensively applied to unravel the complex reaction mechanisms involved in the synthesis of the 3-azabicyclo[3.1.0]hexane core. These computational studies provide detailed insights into transition states, intermediates, and reaction energy profiles that are often difficult to probe experimentally.

One notable study investigated the gold(I)-catalyzed annulation of N-allylynamides with benzofuroxans, which serves as a nitrene transfer reaction to construct 3-azabicyclo[3.1.0]hexane-2-imines. conicet.gov.ar DFT calculations revealed an eight-step reaction mechanism. A key finding was the identification of the rate-determining step as the intramolecular nucleophilic attack of the imino nitrogen atom on the activated gold keteniminium intermediate, correcting a previous experimental proposition. The study also elucidated the formation of a crucial α-imino gold carbene intermediate, which undergoes cyclopropanation to yield the final product. conicet.gov.ar

Another significant area of investigation has been the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes to form spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net A thorough mechanistic study using DFT methods at the M11/cc-pVDZ level of theory was conducted on the reaction between a stable azomethine ylide (the protonated form of Ruhemann's purple) and various cyclopropenes. The calculations mapped the potential energy surface, identifying the transition states for different possible stereochemical pathways. researchgate.netbeilstein-journals.org These studies confirmed that the cycloaddition reactions are under kinetic control. beilstein-archives.org DFT has also been used to explore the initial formation of the azomethine ylide itself from ninhydrin (B49086) and sarcosine, revealing that a kinetically controlled spiro[aziridine-2,2′-indene]-1′,3′-dione acts as the 1,3-dipole precursor. acs.org

Furthermore, DFT calculations have provided mechanistic clarity for other synthetic routes, such as the ruthenium-catalyzed geminal hydroborative cyclization of enynes, identifying competing pathways that depend on the substrate. nih.gov

Elucidation of Stereochemical Outcomes and Selectivity

Computational chemistry is a powerful tool for explaining and predicting the stereochemical outcomes of reactions that form chiral 3-azabicyclo[3.1.0]hexane derivatives. The high degree of facial selectivity often observed in these reactions can be rationalized by comparing the activation energies of different diastereomeric transition states.

In the DFT study of the 1,3-dipolar cycloaddition between the protonated Ruhemann's purple and 3-methyl-3-phenylcyclopropene, the calculated transition-state energies were found to be fully consistent with the experimentally observed high stereoselectivity. researchgate.netbeilstein-journals.org By calculating the Gibbs free energy of the transition states leading to different diastereomers, researchers could confirm that the experimentally isolated product is formed via the lowest energy pathway. researchgate.net

Ab-initio calculations have also been successfully employed to explain the cis selectivity observed during the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, providing a theoretical basis for the observed product distribution. researchgate.net

Conformational Analysis and Ring Strain Investigations

The 3-azabicyclo[3.1.0]hexane system is frequently described as "conformationally restricted" or "rigid," a property that is highly valuable in drug design for controlling the presentation of pharmacophoric elements. nih.govmdpi.com Computational studies have provided a detailed understanding of the conformational landscape and inherent strain of this bicyclic structure.

The fusion of the five-membered pyrrolidine (B122466) ring and the three-membered cyclopropane (B1198618) ring results in significant ring strain, particularly due to the acute bond angles of the cyclopropane ring (approximately 60°). This strain influences the molecule's reactivity. nih.gov

Quantum-chemical calculations, combined with gas-phase electron diffraction experiments on analogous systems like bicyclo[3.1.0]hexane and 1,5-diazabicyclo[3.1.0]hexane, have explored the potential conformations of the five-membered ring. conicet.gov.aracs.orgnih.gov These studies consistently show that the "boat" conformation is the most stable and energetically preferred form. conicet.gov.aracs.org The "chair" conformation is predicted to be significantly higher in energy. For instance, in 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations predict the stable chair conformer to be 3.8 kcal/mol less stable than the boat form. acs.orgnih.gov The "twist" conformation is even more energetically unfavorable. acs.org

Potential energy surface (PES) mapping reveals a high degree of conformational restriction. conicet.gov.ar The preference for the boat conformation is largely attributed to the steric hindrance caused by the fused cyclopropane ring, which forces it into a pseudo-equatorial orientation. conicet.gov.ar This inherent rigidity and well-defined low-energy conformation are key features of the 3-azabicyclo[3.1.0]hexane scaffold.

Calculated Relative Energies of 1,5-Diazabicyclo[3.1.0]hexane Conformers acs.org
ConformationSymmetryRelative Energy (kcal/mol)
BoatCₛ0.0
ChairCₛ3.8
TwistC₂49.5

Electronic Structure Investigations of the Bridged Bicyclic System

Investigations into the electronic structure of the 3-azabicyclo[3.1.0]hexane system and its precursors provide fundamental insights into its reactivity and stability. These studies often involve analyzing molecular orbitals and charge distribution.

In the DFT-studied 1,3-dipolar cycloaddition reactions forming spiro-fused 3-azabicyclo[3.1.0]hexanes, analysis of the frontier molecular orbitals (FMOs) was performed. researchgate.netbeilstein-journals.org The calculations revealed that the reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene (B1174273) and the Lowest Unoccupied Molecular Orbital (LUMO) of the azomethine ylide. researchgate.net This HOMO(cyclopropene)–LUMO(ylide) control signifies an inverse electron-demand 1,3-dipolar cycloaddition. beilstein-archives.org

Furthermore, Natural Bond Orbital (NBO) analysis has been conducted on the related 1,5-diazabicyclo[3.1.0]hexane system to understand the factors stabilizing its preferred boat conformation. acs.orgnih.gov The NBO analysis identified a key stereoelectronic interaction: an anomeric effect described as n(N) → σ(C−C). This donation of electron density from the lone pair (n) of a nitrogen atom into an adjacent anti-bonding C-C orbital (σ) is the most significant factor stabilizing the boat conformation. acs.orgnih.gov

Studies on the simpler 1-azabicyclo[3.1.0]hexane have shown that its lower electronic transitions, which occur in the vacuum-UV region, are to Rydberg states. bas.bg These types of fundamental electronic structure investigations are crucial for building a comprehensive understanding of the chemical properties of this bicyclic system.

Applications in Advanced Organic Synthesis and Chemical Materials Science

Utility as Precursors for Complex Chemical Structures in Organic Synthesis

The 3-azabicyclo[3.1.0]hexane scaffold is a foundational building block for the synthesis of more complex molecular architectures. mdpi.com Its inherent strain and defined stereochemistry make it an ideal starting point for constructing intricate polycyclic systems. The derivative, 3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide, provides a key hydroxyl functional group at the 6-position, which can be readily modified or used as a reactive site.

Various synthetic strategies have been developed to construct the core 3-azabicyclo[3.1.0]hexane ring system, which can then be elaborated into more complex structures. These methods often involve transition-metal-catalyzed reactions or intramolecular cyclizations. nih.govresearchgate.net For instance, rhodium-catalyzed intramolecular alkene cyclopropanation and palladium-catalyzed asymmetric cyclization/cyclopropanation of 1,6-enynes are effective methods for creating this bicyclic framework. researchgate.net Once the core is formed, the functional groups, such as the hydroxyl group in 3-azabicyclo[3.1.0]hexan-6-ol, can be exploited.

Research has demonstrated the conversion of this scaffold into various complex molecules, including analogues of natural products and novel pharmaceutical candidates. mdpi.com The ability to functionalize the scaffold allows for the systematic modification of molecular properties. The table below summarizes key synthetic approaches used to build the core structure, which serves as a precursor for more complex derivatives.

Table 1: Selected Synthetic Methods for the 3-Azabicyclo[3.1.0]hexane Scaffold

Method Description Catalyst/Reagent Reference
Intramolecular Cyclopropanation A Rhodium-alkylcarbene mediates the cyclopropanation of an alkene within the same molecule to form the bicyclic system. Rhodium catalyst researchgate.net
Asymmetric Cyclization/Carbonylation A Palladium-catalyzed reaction of 1,6-enynes that proceeds through a 5-exo-trig cyclization, cyclopropanation, and carbonylation cascade. Palladium catalyst researchgate.net
Base-Promoted Intramolecular Addition An intramolecular addition of vinyl cyclopropanecarboxamides promoted by a base to yield highly substituted aza[3.1.0]bicycles. Potassium tert-butoxide (tBuOK) mdpi.com

Construction of Conformationally Restricted Scaffolds

The fused cyclopropane-pyrrolidine ring system of 3-azabicyclo[3.1.0]hexane creates a rigid, three-dimensional structure. researchgate.net This conformational rigidity is a highly desirable feature in medicinal chemistry and drug design, as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The introduction of the 3-azabicyclo[3.1.0]hexane moiety into a molecule serves to lock its conformation, providing a well-defined spatial arrangement of functional groups. mdpi.comnih.gov

The synthesis of these conformationally restricted scaffolds often leverages the unique reactivity of the bicyclic system. researchgate.net For example, base-promoted intramolecular additions have been used to create highly substituted and conformationally constrained aza[3.1.0]bicycles. mdpi.com The resulting rigid structures are valuable in probing interactions with biological receptors and enzymes. nih.gov The 3-azabicyclo[3.1.0]hexane framework has been incorporated into dipeptidyl peptidase-IV (DPP-IV) inhibitors, where its rigidity was explored to enhance biological activity. nih.gov

Role in Scaffold Diversity Generation for Chemical Libraries

In modern drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying novel hit compounds. The 3-azabicyclo[3.1.0]hexane framework serves as an excellent starting point for creating such libraries. researchgate.net Its rigid structure can be systematically decorated with various substituents at multiple positions, allowing for the exploration of a broad chemical space.

Synthetic methodologies, such as palladium-catalyzed multicomponent reactions, enable the efficient construction of a library of chiral 3-azabicyclo[3.1.0]hexanes from simple starting materials. researchgate.net This approach allows for the incorporation of diverse functional groups by using different nucleophiles like alcohols, phenols, and amines in the reaction. researchgate.net The ability to readily functionalize the products can generate a large number of distinct compounds from a common core structure, which is a key strategy in combinatorial chemistry. researchgate.net The resulting libraries of rigid molecules are valuable for high-throughput screening campaigns to identify new lead structures for drug development.

Potential Applications in Organic Semiconductors Research

While the primary applications of the 3-azabicyclo[3.1.0]hexane scaffold are in medicinal chemistry, its unique structural features suggest potential utility in materials science. Spiro compounds, which feature two rings connected at a single carbon atom, have been investigated for their applications as organic semiconductors. beilstein-journals.org The 3-azabicyclo[3.1.0]hexane core can be used to synthesize spiro-fused heterocyclic systems through reactions like 1,3-dipolar cycloadditions. beilstein-journals.org

The rigid, three-dimensional nature of the 3-azabicyclo[3.1.0]hexane moiety could influence the packing of molecules in the solid state, a critical factor for charge transport in organic semiconductor materials. By incorporating this scaffold into larger conjugated systems, it may be possible to tune the electronic properties and morphology of the resulting materials. This area remains less explored compared to its pharmaceutical applications, but the synthetic accessibility and structural rigidity of 3-azabicyclo[3.1.0]hexane derivatives make them intriguing candidates for future research in the development of novel organic electronic materials. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide?

Methodological Answer: The synthesis typically involves cyclopropanation or bicyclic ring formation. For example:

  • Asymmetric Cyclopropanation : Conjugated cyanosulfones can undergo cyclopropanation to form the 3-azabicyclo[3.1.0]hexane core, followed by hydrobromide salt formation .
  • Epoxide Ring-Opening : Analogous bicyclic compounds (e.g., oxabicyclo derivatives) are synthesized via epoxide ring-opening with nucleophiles under acidic or basic conditions, which could be adapted for this compound .
  • Intermediate Functionalization : Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 174456-77-0) is a key intermediate; hydrolysis and subsequent hydrobromide salt formation yield the target compound .

Q. Key Table: Common Synthetic Methods

MethodReagents/ConditionsIntermediate/ProductReference
Asymmetric CyclopropanationConjugated cyanosulfones, chiral catalysts3-Azabicyclo[3.1.0]hexane core
Epoxide Ring-OpeningHBr, nucleophiles (e.g., amines)Hydrobromide salt
Carboxylate HydrolysisHCl/HBr, aqueous conditions3-Azabicyclo[3.1.0]hexan-6-ol

Q. How is this compound characterized in academic research?

Methodological Answer: Characterization relies on:

  • Spectroscopic Techniques : 1^1H/13^{13}C NMR to confirm bicyclic structure and stereochemistry. For example, the hydrochloride analog (CAS 2109242-25-1) shows distinct proton signals for the azabicyclo core .
  • Chromatography : HPLC or LC-MS to assess purity, especially for enantiomeric resolution (e.g., using chiral columns) .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for related compounds like tert-butyl 3-azabicyclo[3.1.0]hexane carboxylates .

Q. What are the primary biological targets and pharmacological applications of this compound?

Methodological Answer:

  • Enzyme Modulation : The hydrochloride analog interacts with enzymes like ketohexokinase, suggesting potential for metabolic disorder research .
  • Drug Precursor : Derivatives (e.g., Tolterodine, Oxybutynin) are used in urinary incontinence treatment, indicating utility in neurological drug design .
  • Antiviral/Anticancer Research : Structural analogs (e.g., 6,6-dimethyl-3-azabicyclo[3.1.0]hexane) show activity against viral proteases and cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., spiro-fused azabicyclohexanes) to isolate steric/electronic effects .
  • Batch Analysis : Variability in enantiomeric purity (e.g., rel-(1R,5S,6r) vs. rel-(1S,5R,6s) isomers) can skew results; use chiral HPLC to standardize samples .
  • Target Validation : Employ knockout models or siRNA to confirm specificity for proposed targets like ketohexokinase .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysis : Asymmetric cyclopropanation (e.g., Scheme 3 in ) using Rh(II) or Cu(I) catalysts improves enantioselectivity .
  • Dynamic Resolution : Use resolving agents (e.g., tartaric acid derivatives) during salt formation to isolate desired enantiomers .
  • Computational Modeling : DFT calculations predict transition states to guide catalyst selection and reaction conditions .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to ketohexokinase (PDB ID: 4ZYC) using software like AutoDock Vina, focusing on hydrogen bonding with the azabicyclo nitrogen .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding motifs .
  • QSAR Models : Train models on analogs (e.g., 3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrazides) to predict bioactivity .

Q. What is the role of this compound in developing molecular glues or PROTACs?

Methodological Answer:

  • Molecular Glue Design : The rigid bicyclic structure can stabilize protein-protein interactions, as seen in Novartis’ work on 3-azabicyclo derivatives .
  • PROTAC Linkers : Functionalize the hydroxyl group (position 6) with E3 ligase ligands (e.g., thalidomide analogs) to degrade disease targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.